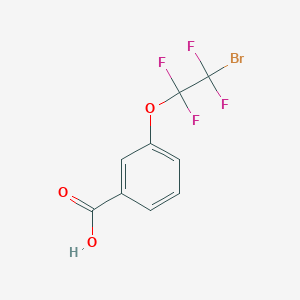
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid is a fluorinated aromatic compound It is characterized by the presence of a benzoic acid moiety substituted with a 2-bromo-1,1,2,2-tetrafluoroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-bromo-1,1,2,2-tetrafluoroethanol.
Etherification: The 2-bromo-1,1,2,2-tetrafluoroethanol is then reacted with 3-hydroxybenzoic acid under basic conditions to form the ether linkage.
Acidification: The resulting product is then acidified to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Oxidation Reactions: The benzoic acid moiety can be further oxidized under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product would be 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzyl alcohol.
Oxidation: The major product would be this compound derivatives with additional oxidized functional groups.
Aplicaciones Científicas De Investigación
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Potential use in the development of bioactive molecules due to its unique fluorinated structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions. In biological systems, its fluorinated structure may interact with specific molecular targets, affecting biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Similar structure but lacks the bromine atom.
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Similar structure with the ether group in a different position.
2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Similar structure with the ether group in a different position.
Uniqueness
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid is unique due to the presence of both bromine and fluorine atoms, which can impart distinct reactivity and properties. The bromine atom allows for further functionalization through substitution reactions, while the fluorine atoms contribute to the compound’s stability and lipophilicity.
Propiedades
Fórmula molecular |
C9H5BrF4O3 |
|---|---|
Peso molecular |
317.03 g/mol |
Nombre IUPAC |
3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid |
InChI |
InChI=1S/C9H5BrF4O3/c10-8(11,12)9(13,14)17-6-3-1-2-5(4-6)7(15)16/h1-4H,(H,15,16) |
Clave InChI |
LOKFMRLGKFNSPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(C(F)(F)Br)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


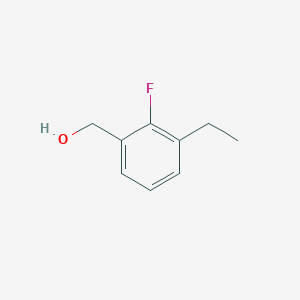
![2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13468904.png)
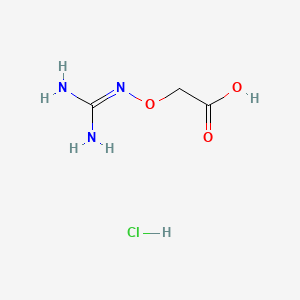

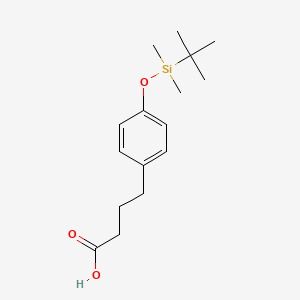
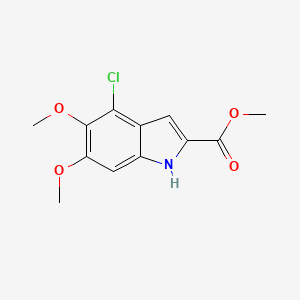

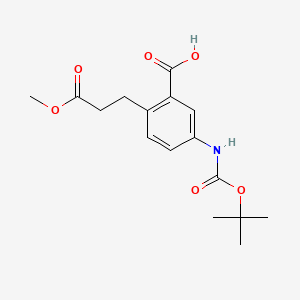
![3,3-Diphenylspiro[3.3]heptan-1-one](/img/structure/B13468955.png)
![Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride](/img/structure/B13468957.png)
![1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride](/img/structure/B13468965.png)
![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13468966.png)

![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B13468978.png)
